4-fluoro-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
4-fluoro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN4S2/c16-10-4-1-5-12-13(10)19-15(22-12)20-14-18-11(8-21-14)9-3-2-6-17-7-9/h1-8H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREQIPQVWRKGQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NC3=NC(=CS3)C4=CN=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate thioamides with haloketones to form the thiazole ring . The benzothiazole moiety can be introduced through a condensation reaction involving ortho-aminothiophenol and a suitable aldehyde . The final step often involves the coupling of the thiazole and benzothiazole intermediates under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent systems, are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient benzothiazole ring facilitates SNAr at the 2-amine position:
| Reaction | Conditions | Yield | Source |
|---|---|---|---|
| Alkylation with R-X | DMF, K | ||
| CO | |||
| , 80°C | 60–70% | ||
| Acylation with RCOCl | THF, Et | ||
| N, RT | 55–65% |
Electrophilic Substitution
The pyridine ring directs electrophiles to the para position relative to the nitrogen:
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO | |||
| , H | ||||
| SO | ||||
| 4-Nitro-pyridin-3-yl derivative | 50% | |||
| Sulfonation | SO | |||
| , H | ||||
| SO | ||||
| 4-Sulfo-pyridin-3-yl derivative | 45% |
Suzuki-Miyaura Coupling
The thiazole-bromide intermediate undergoes cross-coupling with boronic acids:
Buchwald-Hartwig Amination
Palladium-catalyzed C–N bond formation modifies the benzothiazole amine:
| Substrate | Amine | Ligand | Yield | Source |
|---|---|---|---|---|
| 4-Fluoro-benzothiazol-2-amine | Piperidine | Xantphos | 65% |
Stability and Degradation Pathways
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 4-fluoro-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine can be achieved through various methods, commonly involving the reaction of thiazole derivatives with appropriate amines or acyl chlorides. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are utilized for structural confirmation and purity assessment.
Synthesis Method
A notable synthesis method involves:
- Reacting thiazole derivatives with suitable amines.
- Employing acyl chlorides to facilitate the formation of the final product.
Biological Activities
Research has documented numerous biological evaluations of compounds similar to this compound, highlighting their potential in various therapeutic areas.
Anticancer Activity
The compound exhibits promising anticancer properties, particularly against lung cancer (A549) and breast cancer (MCF-7) cell lines. Studies have shown that it may inhibit key enzymes involved in tumor growth, such as PI3Kγ, with effective IC50 values indicating significant inhibition at low concentrations .
Anti-inflammatory Properties
The anti-inflammatory effects are attributed to its ability to modulate biological pathways involved in inflammatory responses. This property is crucial for developing treatments for chronic inflammatory diseases.
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent, demonstrating efficacy against various bacterial strains. Its structural characteristics allow it to interact effectively with microbial targets .
Research Case Studies
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its therapeutic effects. For instance, it may act as an inhibitor of certain kinases or proteases, thereby modulating signal transduction pathways.
Comparison with Similar Compounds
Positional Isomers and Pyridine Substitution Effects
- 4-Fluoro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine (): This positional isomer substitutes pyridin-3-yl with pyridin-2-yl. Pyridin-2-yl derivatives exhibit tautomerism, where the hydrogen atom shifts between thiazole and pyridine nitrogen, influencing electronic properties and binding affinity .
N-(4-(4-Methoxyphenyl)Thiazol-2-yl)-Pyridin-3-yl-Amine ():
Replacing the benzo[d]thiazole with a methoxyphenyl-thiazole alters lipophilicity and solubility. The methoxy group increases electron density, which may reduce metabolic stability compared to the fluoro-substituted analog .
Halogen-Substituted Analogs
4-Chloro-N-(Pyridin-2-ylmethyl)Benzo[d]Thiazol-2-Amine ():
Chlorine’s larger atomic radius and lower electronegativity compared to fluorine reduce the compound’s ability to participate in halogen bonding, a critical interaction in target protein binding. This may result in lower potency in kinase assays .- 4,7-Dimethoxy-N-(Pyridin-3-ylmethyl)Benzo[d]Thiazol-2-Amine (): Dimethoxy groups enhance solubility but decrease membrane permeability.
Physicochemical and Pharmacological Properties
Electronic and Steric Effects
- Fluorine vs. Chlorine : The fluorine atom’s electronegativity enhances dipole interactions and metabolic stability, whereas chlorine’s polarizability may improve π-π stacking .
- Pyridin-3-yl vs.
Data Table: Key Comparisons
Biological Activity
4-fluoro-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine is a complex heterocyclic compound that belongs to the benzothiazole derivatives family, known for their diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential applications in treating various diseases, particularly cancer and inflammatory conditions.
Molecular Structure and Properties
The compound features a unique molecular structure characterized by the presence of thiazole and benzothiazole rings, which are known for their biological significance. The molecular formula is , with a molar mass of approximately 305.37 g/mol. Its structure can be analyzed using techniques such as NMR spectroscopy and mass spectrometry to confirm identity and purity.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C15H10FN3S2 |
| Molar Mass | 305.37 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anticancer Activity : The compound has shown promising results in inhibiting tumor growth. In vitro studies indicate effective inhibition of cancer cell lines, with IC50 values demonstrating potency at low concentrations. For instance, related thiazole compounds have been reported with IC50 values as low as against certain cancer cell lines .
- Anti-inflammatory Properties : Benzothiazole derivatives often exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. The presence of fluorine and pyridine moieties may enhance these properties.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens, making it a candidate for further exploration in infectious disease treatment.
The mechanism of action for this compound likely involves interactions with specific cellular targets such as enzymes or receptors associated with tumor growth or inflammation. Data from biological evaluations indicate that the compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of cellular signaling pathways.
Case Studies and Research Findings
- A study on thiazole derivatives highlighted their ability to inhibit cyclin-dependent kinases (CDK4 and CDK6), crucial for cell cycle regulation, thereby demonstrating their anticancer potential .
- Another investigation into thiazole-integrated compounds revealed significant cytotoxic activity against various cancer cell lines, supporting the hypothesis that structural modifications can enhance biological activity .
- The efficacy of this compound was compared to standard chemotherapeutics, showing competitive results that warrant further development and optimization.
Q & A
Q. What are the common synthetic routes for 4-fluoro-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine, and how do reaction conditions influence yield?
The compound can be synthesized via cyclocondensation and subsequent functionalization. For example:
- Cyclocondensation : Reacting a fluorinated benzo[d]thiazole precursor with a pyridinyl-thiazole intermediate in the presence of concentrated sulfuric acid (for cyclization) and DMF (for solvent compatibility) .
- Functionalization : Post-cyclization, aromatic aldehydes or chloroacetyl chloride may be used to introduce substituents. Ethanol or triethylamine can optimize reaction efficiency .
- Yield optimization : Adjusting stoichiometry (e.g., 1:1 molar ratio of reactants) and temperature (e.g., 70–90°C) improves yield. For instance, analogous compounds like N-(4-phenyl-1,3-thiazol-2-yl)pyridin-2-amine achieved 81% yield under similar conditions .
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
- 1H/13C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms substituent positions .
- ESI-MS : Validates molecular weight (e.g., m/z 382.1 for analogous thiazole derivatives) .
- FT-IR : Detects functional groups like C-F (~1100 cm⁻¹) and C-N (~1250 cm⁻¹) .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .
Q. How is the compound’s biological activity evaluated in preliminary assays?
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis or Gram-positive bacteria (e.g., S. aureus) using microdilution methods .
- Enzyme inhibition : Phosphodiesterase or kinase inhibition assays with fluorescence-based readouts (e.g., ATP competition) .
Advanced Research Questions
How can structural modifications enhance bioactivity? A structure-activity relationship (SAR) perspective.
- Pyridine substitution : Replacing pyridin-3-yl with pyridin-2-yl (as in compound 55 ) improved anti-tubercular activity (MIC: 0.5 µg/mL vs. 2 µg/mL) .
- Fluorine positioning : Fluorine at the para-position (vs. meta) on the benzothiazole ring increased lipophilicity (logP ~3.2), enhancing membrane permeability .
- Heterocycle fusion : Benzodioxole analogs (e.g., compound 66 ) showed 10-fold higher potency in kinase inhibition due to π-π stacking with active-site residues .
Q. How to resolve contradictions in biological data between in vitro and in vivo models?
- Metabolic stability : Poor oral bioavailability (e.g., <20% in rodents) may arise from rapid glucuronidation. Use deuterated analogs or prodrugs (e.g., ester derivatives) to improve pharmacokinetics .
- Solubility limitations : Low aqueous solubility (<0.1 mg/mL) can be addressed via co-crystallization with cyclodextrins or formulation as nanosuspensions .
Q. What computational strategies support target identification and binding mode prediction?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts interactions with targets like PDE4B (binding energy: −9.2 kcal/mol) .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes (RMSD <2 Å) .
- QSAR modeling : Partial least squares (PLS) regression correlates descriptors (e.g., polar surface area) with MIC values (R² >0.85) .
Methodological Considerations
Q. How to design a robust synthetic pathway for scale-up (>10 g)?
- Solvent selection : Replace DMF with ethanol or acetonitrile to reduce toxicity and simplify purification .
- Catalyst optimization : Use Amberlyst-15 (acidic resin) instead of H2SO4 for recyclability and reduced waste .
- Process analytics : Implement PAT (Process Analytical Technology) tools like in-line FT-IR for real-time reaction monitoring .
Q. What strategies mitigate batch-to-batch variability in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
